2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-imidazol-1-ylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-6-5-10-1-3-11(4-2-10)14-8-7-13-9-14/h1-4,7-9H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZFOGBVCGZTHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-57-7 | |
| Record name | 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 4 1h Imidazol 1 Yl Phenyl Acetonitrile and Its Chemical Analogs
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. For 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, two primary retrosynthetic disconnections are logical.
The first key disconnection is the C–N bond between the phenyl ring and the imidazole (B134444) ring. This approach suggests two main precursor pairs:
Path A: Imidazole and a substituted phenylacetonitrile (B145931) derivative, such as 2-(4-halophenyl)acetonitrile. The subsequent forward reaction would involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction to form the crucial C–N bond.
Path B: A pre-formed 1-(4-halophenyl)-1H-imidazole and a cyanide source. The acetonitrile (B52724) group could be introduced via a nucleophilic substitution or a palladium-catalyzed cyanation of a corresponding benzyl (B1604629) halide.
A second strategic disconnection targets the C–C bond of the acetonitrile group. This would involve a precursor like 1-(4-methylphenyl)-1H-imidazole, which would then undergo benzylic halogenation followed by cyanation.
Another approach considers the construction of the imidazole ring itself onto a pre-existing phenylacetonitrile backbone. This strategy is often employed in multicomponent reactions where the imidazole ring is formed in the final steps of the synthesis. The integration of biocatalytic steps into retrosynthetic analysis can also offer significant advantages, promoting milder reaction conditions and reducing the environmental impact of the synthesis. rsc.org
The choice of precursors is critical and often depends on commercial availability, cost, and the efficiency of the subsequent bond-forming reactions. Common precursors for these routes include 4-bromobenzyl cyanide, imidazole, 4-fluorobenzonitrile, and various benzyl alcohols.
Modern Approaches to Imidazole Ring Formation and Phenylacetonitrile Coupling
Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of substituted imidazoles and the formation of carbon-carbon and carbon-nitrogen bonds. rsc.org
Transition-metal catalysis is a cornerstone of modern synthesis, enabling the efficient and selective formation of C-N and C-C bonds that are central to the structure of this compound. nih.gov
C-N Bond Formation: The coupling of the imidazole ring to the phenyl ring is frequently achieved using metal-catalyzed cross-coupling reactions. nih.govacs.org Copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are prominent methods. These reactions typically involve coupling an aryl halide (e.g., 4-bromophenylacetonitrile) with imidazole. hanyang.ac.kr Recent developments have focused on using more sustainable and less expensive metals like copper and on developing milder reaction conditions. hanyang.ac.krnih.gov The catalytic cycle generally involves oxidative addition of the aryl halide to the metal center, coordination of the imidazole, and reductive elimination to form the desired C-N bond. nih.gov
C-C Bond Formation: The introduction of the acetonitrile moiety often relies on palladium-catalyzed cross-coupling reactions. For instance, a Suzuki or Heck coupling can be used to attach various groups to the phenylacetonitrile ring. Furthermore, the direct α-alkenylation of arylacetonitriles with vinyl halides can be achieved using palladium catalysts, demonstrating the versatility of these methods for creating complex analogs. nih.gov Base-catalyzed protocols without expensive transition metals have also been developed for the α-alkylation of arylacetonitriles with alcohols. researchgate.net The activation of C-C bonds in nitriles by transition metals like nickel is also an emerging area. researchgate.net
| Reaction Type | Catalyst System (Examples) | Coupling Partners | Key Advantages | References |
|---|---|---|---|---|
| Ullmann C-N Coupling | CuI, L-proline | Aryl Halide + Imidazole | Cost-effective copper catalyst | hanyang.ac.kr |
| Buchwald-Hartwig C-N Amination | Pd(OAc)₂, XPhos | Aryl Halide/Triflate + Imidazole | High functional group tolerance, broad scope | acs.org |
| Suzuki C-C Coupling | Pd(PPh₃)₄, Base | Aryl Halide + Arylboronic Acid | Mild conditions, commercially available reagents | researchgate.net |
| α-Alkylation of Nitriles | CuCl₂/TMEDA | Arylacetonitrile + Benzyl Alcohol | Environmentally benign, low catalyst loading | researchgate.net |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. bohrium.com For the synthesis of this compound and its analogs, MCRs can be employed to construct the substituted imidazole ring system in one pot. nih.goved.ac.uk
The Radziszewski synthesis, one of the earliest examples, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). bohrium.comderpharmachemica.com Modern variations of this reaction allow for the synthesis of highly substituted imidazoles. rsc.org For example, a one-pot reaction between a substituted benzaldehyde (B42025) (containing the precursor to the acetonitrile group), a dicarbonyl compound, and an ammonia source can directly yield the desired scaffold. beilstein-journals.orgnih.gov The exploration of the chemical reaction space around a specific MCR can lead to the discovery of new pathways to diverse and biologically relevant scaffolds. nih.goved.ac.uk Isocyanide-based MCRs, such as the Van Leusen imidazole synthesis, are also powerful tools for creating substituted imidazoles from imines and tosylmethyl isocyanide (TosMIC). numberanalytics.comnih.gov
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes in the pharmaceutical industry. nih.gov For the synthesis of this compound, several green strategies can be implemented. nih.govnih.gov
The use of alternative energy sources like microwave irradiation and ultrasound sonication can dramatically reduce reaction times, increase yields, and minimize the formation of byproducts. derpharmachemica.comnih.govresearchgate.net Microwave-assisted synthesis has been successfully applied to copper-catalyzed MCRs for generating imidazole-containing hybrid molecules. nih.gov
Solvent selection is another key aspect of green chemistry. Replacing hazardous organic solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions significantly reduces environmental impact. unibo.itwisdomlib.org The development of protocols that proceed under milder conditions and employ atom-economical reactions, such as MCRs, further contributes to the sustainability of the synthesis. nih.govnih.govnih.gov
| Principle | Application | Benefits | References |
|---|---|---|---|
| Alternative Energy | Microwave irradiation, Ultrasound sonication | Reduced reaction time, higher yields, energy efficiency | derpharmachemica.comnih.govnih.gov |
| Greener Solvents | Use of water, ethanol, or solvent-free conditions | Reduced toxicity and environmental pollution | unibo.itwisdomlib.org |
| Atom Economy | Multicomponent reactions (MCRs) | High efficiency, minimal waste generation | bohrium.comnih.govnih.gov |
| Catalysis | Use of recyclable or biodegradable catalysts | Reduced waste, improved process efficiency | numberanalytics.com |
Regioselective Synthesis and Isomer Control
A significant challenge in the synthesis of 1,4-disubstituted imidazoles is controlling the regioselectivity. The alkylation or arylation of a 4-substituted imidazole can lead to a mixture of 1,4- and 1,5-disubstituted isomers, which are often difficult to separate. Therefore, developing synthetic methods that provide the desired 1,4-isomer with high or complete regioselectivity is of paramount importance.
Several strategies have been developed to achieve this control. One approach involves the regioselective protection of the imidazole ring, followed by functionalization and deprotection. researchgate.net For example, using N,N-dimethylsulfamoyl chloride can efficiently protect the N-1 position of 4-iodoimidazole, allowing for subsequent reactions at the 4-position. researchgate.net
Other methods focus on the construction of the imidazole ring in a way that predetermines the substitution pattern. A notable protocol involves the reaction of a glycine (B1666218) derivative to form a 2-azabuta-1,3-diene, which then undergoes a transamination/cyclization with an amine to yield the 1,4-disubstituted imidazole with complete regioselectivity. rsc.org This method is effective for a diverse range of N-substituents. rsc.org Ring-forming condensation reactions, such as [4+1] cyclizations, also represent a viable strategy for controlling the final substitution pattern. The choice of catalyst and directing groups in metal-catalyzed C-H activation can also influence the regioselectivity of functionalization on the imidazole ring. researchgate.net
Scalable Synthetic Routes and Process Chemistry Considerations
Translating a laboratory-scale synthesis to an industrial-scale process presents numerous challenges related to safety, cost, efficiency, and environmental impact. For the synthesis of this compound, several process chemistry considerations are crucial for developing a robust and scalable route.
The use of continuous plug flow reactors (PFRs) offers significant advantages over traditional batch processing, particularly for managing exothermic reactions and improving safety and consistency. researchgate.net PFRs allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. This technology enables chemistry that might be too hazardous or difficult to control on a large scale in a batch reactor. researchgate.net
Optimization of the synthetic route is also critical. This includes minimizing the number of synthetic steps, choosing cost-effective and readily available starting materials and reagents, and selecting catalysts that are efficient, stable, and ideally recyclable. For large-scale production, the cost of palladium catalysts can be a significant factor, prompting research into more abundant and cheaper metals like copper or nickel.
Stereoselective Synthesis of Chiral Analogs (if applicable to future derivatizations)
While this compound itself is achiral, the introduction of a substituent at the α-carbon of the acetonitrile group would generate a stereocenter. The ability to control the stereochemistry at this position is crucial for developing potential future derivatives with specific biological activities, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The stereoselective synthesis of such chiral α-arylacetonitriles can be approached through several modern catalytic asymmetric methods.
One promising strategy involves the enantioselective cyanation of a suitable precursor. For instance, a benzylic C-H bond could be targeted for asymmetric cyanation. Methodologies employing copper-catalyzed radical relay have demonstrated high enantioselectivity (typically 90-99% enantiomeric excess) for the conversion of benzylic C-H bonds to benzylic nitriles. In a hypothetical application to a derivative of the target compound, a chiral copper catalyst would facilitate the asymmetric installation of the nitrile group onto an achiral benzylic radical, thereby establishing the stereocenter.
Another cutting-edge approach is photoelectrochemical asymmetric catalysis, which allows for site- and enantioselective cyanation of benzylic C-H bonds without the need for chemical oxidants. This method offers a high level of functional group tolerance, which would be advantageous when dealing with the imidazole moiety.
Alternatively, stereoconvergent cross-coupling reactions represent a powerful tool. A racemic α-halo-acetonitrile derivative of the parent compound could be coupled with an organometallic reagent in the presence of a chiral catalyst. For example, a stereoconvergent Negishi arylation of a racemic α-bromo-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile with an appropriate aryl- or alkylzinc reagent, catalyzed by a chiral palladium or nickel complex, could furnish the desired α-substituted chiral nitrile in high enantiomeric excess.
The use of chiral auxiliaries provides a more classical yet reliable method for stereocontrol. A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, after which it can be removed. For example, a chiral oxazolidinone auxiliary could be attached to a 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid precursor. Diastereoselective α-alkylation or α-cyanation of this intermediate, followed by cleavage of the auxiliary, would yield the enantiomerically enriched chiral nitrile.
| Methodology | Hypothetical Substrate | Key Reagents/Catalyst | Potential Chiral Product | Anticipated Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric C-H Cyanation | 1-(4-ethylphenyl)-1H-imidazole | Chiral Copper Catalyst, Cyanide Source | (R/S)-2-[4-(1H-imidazol-1-yl)phenyl]propanenitrile | >90% |
| Stereoconvergent Cross-Coupling | (rac)-2-bromo-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile | Chiral Pd or Ni Catalyst, Organozinc Reagent | (R/S)-2-alkyl-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile | High |
| Chiral Auxiliary | 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid derivative | Evans Oxazolidinone, Alkylating/Cyanating Agent | (R/S)-2-alkyl/cyano-2-[4-(1H-imidazol-1-yl)phenyl]acetic acid derivative | High |
Synthesis of Isotopic Variants for Mechanistic Studies
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analysis. nih.gov The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions within the molecule.
Deuterium Labeling: Deuterium can be introduced into the molecule through various methods. For labeling the aromatic phenyl ring, a palladium-catalyzed hydrogen-deuterium (H/D) exchange reaction using D₂O as the deuterium source is a viable option. nih.gov This method can offer regioselectivity depending on the reaction conditions. The benzylic protons of the acetonitrile moiety are also amenable to H/D exchange under basic conditions in a deuterated solvent like D₂O.
Carbon-13 Labeling: Carbon-13 labeling can be strategically employed to probe the fate of specific carbon atoms in metabolic or mechanistic studies. A common approach for introducing a ¹³C label at the nitrile carbon is to use a ¹³C-labeled cyanide source, such as K¹³CN, in the final step of the synthesis. For instance, the reaction of 4-(bromomethyl)-1-phenyl-1H-imidazole with K¹³CN would yield this compound labeled at the nitrile carbon. Labeling the phenyl ring or the imidazole ring would necessitate the synthesis of the corresponding ¹³C-labeled precursors. Recent advancements in nickel-catalyzed nitrile isotope exchange reactions could also provide a route for the late-stage introduction of a ¹³C-labeled nitrile group. researchgate.netnih.gov
Nitrogen-15 Labeling: To study the role of the imidazole nitrogen atoms, ¹⁵N labeling can be utilized. This would typically require building the imidazole ring from ¹⁵N-labeled starting materials, such as ¹⁵N-labeled ammonia or formamide, in a de novo synthesis of the imidazole heterocycle.
The choice of labeling strategy depends on the specific research question. For instance, deuterium labeling at a site of metabolic oxidation can lead to a kinetic isotope effect, slowing down metabolism and helping to identify metabolic "soft spots." ¹³C and ¹⁵N labeling are invaluable for tracing the metabolic fate of the molecule using techniques like mass spectrometry and NMR spectroscopy.
| Isotope | Labeling Position | Synthetic Strategy | Labeled Precursor |
|---|---|---|---|
| Deuterium (D) | Phenyl Ring | Pd-catalyzed H/D exchange | D₂O |
| Deuterium (D) | Acetonitrile CH₂ | Base-catalyzed H/D exchange | D₂O |
| Carbon-13 (¹³C) | Nitrile Carbon | Nucleophilic substitution | K¹³CN |
| Carbon-13 (¹³C) | Phenyl Ring | Synthesis from ¹³C-labeled benzene (B151609) derivative | ¹³C₆-Benzene |
| Nitrogen-15 (¹⁵N) | Imidazole Ring | De novo ring synthesis | ¹⁵NH₃ or H¹⁵CONH₂ |
Theoretical and Computational Studies of 2 4 1h Imidazol 1 Yl Phenyl Acetonitrile
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311G(d,p), offer a balance between accuracy and computational cost, making them ideal for studying molecules of this size. nih.gov These calculations are used to determine the optimized molecular geometry, electronic properties, and spectroscopic parameters.
The electronic structure of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, the HOMO is typically localized on the electron-rich imidazole (B134444) and phenyl rings, while the LUMO is distributed across the entire molecule, including the electron-withdrawing acetonitrile (B52724) group. Calculations on related structures provide insight into the expected energy values. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies (DFT/B3LYP) Note: Data for the specific target compound is not widely published. The following table illustrates typical values for related aromatic nitrile compounds.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | ~ -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | ~ -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.
For this compound, the most negative potential is expected to be localized around the nitrogen atoms of the imidazole ring and the nitrile group, indicating these are the primary sites for hydrogen bonding and electrophilic interactions. The hydrogen atoms of the phenyl and imidazole rings would exhibit positive potential. Natural Bond Orbital (NBO) analysis is another method used to quantify the charge distribution on each atom, providing a more detailed numerical picture of the electronic environment. nih.gov
Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary degree of rotational freedom is the dihedral angle between the phenyl ring and the imidazole ring. A Potential Energy Surface (PES) scan can be generated by systematically rotating this bond and calculating the molecule's energy at each step using DFT methods.
The resulting scan typically reveals one or more energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. The global minimum on the PES represents the most stable, and therefore most abundant, conformation of the molecule in its ground state. This optimized geometry is the starting point for all other computational analyses, such as frequency and electronic property calculations. nih.gov
Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to validate the computational model.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts are typically referenced against a standard compound like Tetramethylsilane (TMS) and can be correlated with experimental spectra to aid in structural elucidation.
IR Spectroscopy: Vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic positions. These calculations predict the positions of absorption bands in the infrared (IR) spectrum. A key vibrational mode for this molecule would be the C≡N stretch of the nitrile group, typically appearing in the 2220-2260 cm⁻¹ region.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations help identify the nature of the electronic transitions, such as π→π* transitions within the aromatic system.
Table 2: Predicted vs. Experimental Spectroscopic Data for Key Functional Groups Note: This table illustrates the typical correlation between calculated and experimental data for this class of compounds.
| Parameter | Calculated Value | Typical Experimental Value |
|---|---|---|
| ¹³C NMR (Nitrile Carbon) | ~ 118-122 ppm | ~ 119 ppm |
| ¹H NMR (Methylene Protons) | ~ 5.3-5.7 ppm | ~ 5.5 ppm |
| IR Frequency (C≡N stretch) | ~ 2240-2280 cm⁻¹ | ~ 2250 cm⁻¹ |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach can be used to understand how this compound interacts with its environment, such as a solvent or a biological receptor. For instance, MD simulations can reveal information about solvation shells, conformational flexibility in solution, and the stability of binding interactions, providing a more realistic picture of the molecule's behavior in a complex system.
Reaction Pathway Modeling and Transition State Analysis
As an important synthetic intermediate, understanding the reaction mechanisms involving this compound is of great interest. Computational methods can be used to model entire reaction pathways, for example, its alkylation with 4-cyanobenzyl bromide to form the precursor to Letrozole.
This analysis involves identifying the structures of reactants, intermediates, products, and, most importantly, the transition states (TS) that connect them. By calculating the energies of these species, a reaction energy profile can be constructed. The energy difference between the reactants and the highest-energy transition state is the activation energy (Ea), which determines the reaction rate. Locating the precise geometry of a transition state and confirming it with frequency calculations (which should yield exactly one imaginary frequency) is a key outcome of this type of study.
Chemoinformatic Analysis and Virtual Screening Methodologies
Chemoinformatic analysis plays a pivotal role in modern drug discovery, providing a computational framework to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADMET), and potential biological activities of chemical compounds. For this compound, chemoinformatic tools are instrumental in assessing its drug-likeness and identifying potential liabilities early in the development process.
Various computational models and rulesets, such as Lipinski's Rule of Five, are employed to evaluate the oral bioavailability of a compound. These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. This compound generally exhibits favorable drug-like properties according to these parameters.
ADMET prediction is another critical component of chemoinformatic analysis. For instance, in silico models can forecast the intestinal absorption, blood-brain barrier penetration, and metabolic stability of a compound. Studies have indicated that this compound is predicted to have good intestinal absorption. Furthermore, it is identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This predictive information is vital for anticipating potential drug-drug interactions and guiding further experimental studies.
Virtual screening methodologies utilize computational techniques to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. While specific large-scale virtual screening campaigns centered on this compound are not extensively documented in public literature, the compound serves as a scaffold that can be used in such screenings. Ligand-based virtual screening, for example, could employ the known structure of this compound to find other compounds with similar properties. Structure-based virtual screening, conversely, would involve docking libraries of compounds into the active site of a target protein to predict binding affinity.
A summary of the predicted chemoinformatic properties for this compound is presented in the table below.
| Property | Predicted Value/Classification | Significance |
| Molecular Weight | 197.22 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP | 1.6 - 2.1 | Indicates good membrane permeability |
| Hydrogen Bond Donors | 0 | Compliant with Lipinski's Rule of Five (<5) |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (<10) |
| Intestinal Absorption | High | Suggests good oral bioavailability |
| Cytochrome P450 Inhibition | Potential Inhibitor | Warrants investigation for drug-drug interactions |
Computational Docking and Binding Site Analysis
Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction mechanisms between a ligand, such as this compound, and a macromolecular target, typically a protein. The primary goal of docking is to predict the binding mode and affinity of the ligand.
The process involves placing the ligand in various conformations and orientations within the binding site of the target protein. A scoring function is then used to estimate the binding energy for each pose, with lower scores generally indicating more favorable interactions. This allows for the identification of the most likely binding conformation and provides insights into the key molecular interactions driving the binding event.
Binding site analysis complements computational docking by characterizing the specific amino acid residues and the nature of the interactions within the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For a molecule like this compound, the imidazole ring can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions. The nitrile group may also participate in hydrogen bonding or dipole-dipole interactions.
While specific, detailed docking studies of this compound with particular protein targets are not widely published, the methodologies remain highly relevant for elucidating its potential mechanisms of action. For example, if this compound is being investigated as an enzyme inhibitor, docking simulations would be crucial to visualize how it fits into the enzyme's active site and interacts with key catalytic residues. This understanding is fundamental for structure-based drug design and the optimization of lead compounds to enhance potency and selectivity.
The general steps involved in a computational docking and binding site analysis for a compound like this compound would include:
| Step | Description | Objective |
| 1. Target Preparation | Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it by adding hydrogens, assigning charges, and defining the binding site. | To create a realistic and computationally ready model of the macromolecular target. |
| 2. Ligand Preparation | Generating a 3D conformation of this compound and assigning appropriate charges and atom types. | To prepare the small molecule for docking simulations. |
| 3. Molecular Docking | Running the docking algorithm to sample different orientations and conformations of the ligand within the target's binding site. | To predict the most stable binding pose(s) of the ligand. |
| 4. Scoring and Ranking | Using a scoring function to estimate the binding affinity for each pose and ranking them accordingly. | To identify the most likely binding mode and estimate the strength of the interaction. |
| 5. Binding Site Analysis | Visualizing the top-ranked poses to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. | To understand the molecular basis of binding and identify key interactions for affinity and selectivity. |
Reaction Mechanisms and Reactivity Profiles of 2 4 1h Imidazol 1 Yl Phenyl Acetonitrile
Reactivity of the Acetonitrile (B52724) Moiety: Hydrolysis, Nucleophilic Additions, and Cycloadditions
The acetonitrile group (–CH₂CN) is a versatile functional group capable of undergoing a variety of transformations. mdpi.com Its reactivity is centered around the electrophilic carbon of the nitrile and the acidic protons of the adjacent methylene (B1212753) group.
Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid or an amide. This transformation typically proceeds under acidic or basic conditions. numberanalytics.com In the case of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, hydrolysis would lead to the formation of 2-[4-(1H-imidazol-1-yl)phenyl]acetic acid or 2-[4-(1H-imidazol-1-yl)phenyl]acetamide. The reaction is initiated by the protonation of the nitrile nitrogen under acidic conditions, which enhances the electrophilicity of the carbon, making it susceptible to nucleophilic attack by water. youtube.com Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon occurs. ucoz.com
Nucleophilic Additions: The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. numberanalytics.com For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. The methylene protons adjacent to the nitrile group are acidic (pKa in DMSO ≈ 31.3) and can be removed by a strong base to generate a carbanion. mdpi.com This carbanion can then act as a nucleophile in reactions such as alkylations and aldol-type condensations. researchgate.net The activation of acetonitrile as a nucleophile can also be achieved under milder conditions using cooperative catalysis involving a cationic ruthenium complex, an amine base, and a sodium salt. organic-chemistry.org Furthermore, copper(I) oxide has been shown to catalyze the selective 1,2-addition of acetonitrile to α,β-unsaturated aldehydes. rsc.org
Cycloadditions: The nitrile group can participate as a 2π component in cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides, to form five-membered heterocyclic rings like tetrazoles or oxadiazoles, respectively. numberanalytics.comresearchgate.netwikipedia.org While unactivated nitriles are generally poor dienophiles in Diels-Alder reactions, intramolecular variants can be successful. nih.gov These reactions provide a powerful method for the synthesis of complex heterocyclic systems.
A summary of the reactivity of the acetonitrile moiety is presented in the table below.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid or Amide |
| Nucleophilic Addition | Grignard reagents (RMgX), Organolithium reagents (RLi) | Ketones (after hydrolysis) |
| Alkylation (via carbanion) | Strong base (e.g., LDA, NaH), Alkyl halide (R-X) | α-Substituted acetonitrile |
| [3+2] Cycloaddition | Organic azides (R-N₃), Nitrile oxides (R-CNO) | Tetrazoles, Oxadiazoles |
Imidazole (B134444) Ring Reactivity: Electrophilic Aromatic Substitution and Protonation Equilibria
The imidazole ring is an aromatic heterocycle with two nitrogen atoms, which confer upon it a unique reactivity profile.
Electrophilic Aromatic Substitution: The imidazole ring is generally reactive towards electrophilic aromatic substitution. The position of substitution is influenced by the reaction conditions and the nature of the electrophile. The C5 position is often the most reactive towards electrophilic attack. nih.gov However, the regioselectivity can be controlled. For example, palladium-catalyzed arylation of 1-aryl-1H-imidazoles with aryl iodides or bromides can be directed to the C5 position. acs.org The general reactivity trend for electrophilic substitution on the imidazole ring is C5 > C4 > C2. nih.gov
The protonation equilibrium of the imidazole ring is summarized below.
| Site | Nature | pKa | Notes |
|---|---|---|---|
| N3 (Pyridine-like) | Basic | ~7.0 (for the conjugate acid of imidazole) | Acts as a proton acceptor. |
| N1-H (Pyrrole-like) | Acidic | ~14.5 (for imidazole) | Acts as a proton donor. In the target molecule, this position is substituted. |
Phenyl Ring Reactivity: Functionalization and Derivatization Strategies
The central phenyl ring acts as a scaffold connecting the imidazole and acetonitrile moieties. Its reactivity is that of a typical substituted benzene (B151609) ring, and it is amenable to various functionalization and derivatization strategies, primarily through electrophilic aromatic substitution. masterorganicchemistry.com
The imidazole group attached to the phenyl ring is an activating group and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in Since the para position is already occupied by the acetonitrile group, electrophilic substitution is expected to occur predominantly at the ortho positions relative to the imidazole ring. Common electrophilic aromatic substitution reactions that can be employed to functionalize the phenyl ring include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using appropriate reagents and catalysts (e.g., Br₂/FeBr₃).
Nitration: Introduction of a nitro group (–NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using alkyl halides or acyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃).
These reactions allow for the introduction of a wide range of functional groups onto the phenyl ring, which can then be further modified to create a diverse library of derivatives of this compound. For example, a nitro group can be reduced to an amino group, which can then participate in a variety of subsequent reactions.
Advanced Spectroscopic and Structural Characterization Beyond Basic Identification
Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Functional Group Interactions
The key vibrational modes for 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile can be assigned based on established data for its structural components. The nitrile group (C≡N) stretching vibration is expected to produce a sharp, intense band in the FTIR spectrum, typically in the 2240-2260 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic phenyl ring and the imidazole (B134444) ring are anticipated in the 3000-3100 cm⁻¹ range, while the methylene (B1212753) (-CH₂-) bridge will exhibit symmetric and asymmetric stretches between 2850 and 2960 cm⁻¹. libretexts.org
In Raman spectroscopy, aromatic ring vibrations are often prominent. For the imidazole component, characteristic ring stretching modes are expected around 1146, 1321, and 1447 cm⁻¹. researchgate.net The para-substituted phenyl ring will also display distinct in-plane and out-of-plane bending modes, with the out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region being particularly sensitive to the substitution pattern. libretexts.org
Conformational analysis can be approached by examining the rotational freedom around the C-N bond linking the phenyl and imidazole rings. Different dihedral angles would result in distinct steric and electronic environments, potentially causing subtle shifts in the vibrational frequencies of the C-H bonds on both rings and the stretching frequency of the C-N bond itself. Theoretical calculations combined with experimental spectra can help identify the most stable conformers in the solid state or in solution.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Acetonitrile (B52724) | C≡N Stretch | 2240 - 2260 | FTIR, Raman |
| Aromatic Rings | C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Methylene Bridge | C-H Stretch | 2850 - 2960 | FTIR, Raman |
| Imidazole Ring | Ring Stretch | ~1146, 1321, 1447 | Raman |
| Phenyl Ring | C-H Out-of-Plane Bend | 650 - 1000 | FTIR, Raman |
| Imidazole Ring | N-H Stretch (if protonated) | 3200 - 3500 | FTIR |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Excitonic States
Electronic spectroscopy provides critical information about the photophysical properties of this compound, which are governed by the conjugated π-system extending across the phenyl and imidazole rings. The absorption of ultraviolet-visible (UV-Vis) light promotes electrons from the ground state to various excited states.
The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π→π* transitions. For imidazole itself, a characteristic absorption peak is observed around 209 nm. mdpi.com However, in the target molecule, conjugation with the phenyl ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. Phenylimidazole derivatives often exhibit complex spectra with multiple absorption bands. For instance, the S1←S0 electronic transition in 1-phenylimidazole (B1212854) occurs around 277 nm. ijrar.org Furthermore, related donor-π-acceptor imidazole derivatives can display absorption maxima near 295 nm and 380 nm. researchgate.net Therefore, this compound is predicted to have strong absorptions in the UV-A and UV-B regions, likely stemming from π→π* transitions localized on the phenyl-imidazole chromophore.
The nature of the electronic transitions can be further understood through computational studies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are likely distributed across the conjugated phenyl and imidazole rings. The primary absorption band would correspond to the HOMO→LUMO transition. Some transitions may also exhibit charge-transfer (CT) character, where photoexcitation leads to a significant redistribution of electron density from the imidazole (donor) to the phenylacetonitrile (B145931) (acceptor) moiety, or vice versa. worktribe.com
Fluorescence spectroscopy can reveal information about the molecule's emissive properties upon relaxation from the first excited singlet state (S₁). The emission wavelength and quantum yield are sensitive to the molecular structure and environment. The presence of the acetonitrile group, an electron-withdrawing group, could influence the intramolecular charge transfer characteristics of the excited state, potentially leading to interesting solvatochromic effects where the emission spectrum shifts with solvent polarity.
Table 2: Plausible Electronic Transitions for this compound
| Transition Type | Chromophore | Expected λmax Range (nm) | Description |
| π→π | Phenyl-Imidazole | 270 - 300 | Localized excitation within the conjugated system. |
| π→π / ICT | Phenyl-Imidazole-Acetonitrile | 300 - 380 | Excitation with potential intramolecular charge transfer character. |
Mass Spectrometry (ESI-MS, HRMS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For a molecular formula of C₁₁H₉N₃, the expected exact mass would be precisely determined.
Using a soft ionization technique like electrospray ionization (ESI), the mass spectrum is expected to be dominated by the protonated molecular ion, [M+H]⁺. In positive ion mode ESI-MS, imidazole-containing compounds are readily protonated, typically at one of the nitrogen atoms in the imidazole ring. beilstein-journals.orgpesystems.cz
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can be used to study its fragmentation pathways. Collision-induced dissociation (CID) would likely lead to the cleavage of the most labile bonds. Plausible fragmentation patterns for the protonated molecule could include:
Loss of acetonitrile: Cleavage of the benzylic C-C bond could result in the loss of a neutral CH₂CN radical, although less common, or through rearrangement. A more likely fragmentation is the loss of the entire acetonitrile group.
Cleavage of the imidazole ring: Fragmentation within the imidazole ring can lead to a series of characteristic daughter ions.
Benzylic cleavage: The bond between the phenyl ring and the methylene group is a likely point of cleavage, which could lead to the formation of a tropylium-like ion if rearrangement occurs, a common pathway for benzyl (B1604629) compounds. For phenylacetonitrile itself, fragment ions at m/z 90 (loss of HCN from the benzyl cation) and 116 are characteristic. nih.gov
Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocyclic rings.
Analyzing these fragmentation patterns allows for the confirmation of the connectivity between the imidazole, phenyl, and acetonitrile components of the molecule.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₁₁H₁₀N₃]⁺ | 184.087 | Protonated molecular ion |
| [M-HCN+H]⁺ | [C₁₀H₉N₂]⁺ | 157.076 | Loss of hydrogen cyanide from the imidazole ring |
| [C₈H₇]⁺ | [C₈H₇]⁺ | 103.054 | Phenyl-CH₂ fragment |
| [C₇H₇]⁺ | [C₇H₇]⁺ | 91.054 | Tropylium ion (rearranged from benzyl fragment) |
| [C₉H₇N₂]⁺ | [C₉H₇N₂]⁺ | 143.060 | Fragment from loss of the acetonitrile group |
Coordination Chemistry and Metal Complexes of 2 4 1h Imidazol 1 Yl Phenyl Acetonitrile
Ligand Properties of the Imidazole (B134444) Nitrogen and Nitrile Group
The coordination behavior of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile is primarily dictated by the presence of two potential donor sites: the sp² hybridized nitrogen atom of the imidazole ring and the nitrogen atom of the nitrile group.
The imidazole moiety is a well-studied N-heterocyclic ligand in coordination chemistry. rsc.orgresearchgate.net The unprotonated imine nitrogen (N-3) of the imidazole ring is a strong σ-donor, readily coordinating to a wide range of transition metal ions. wikipedia.org The donor strength of the imidazole nitrogen is intermediate between that of pyridine (B92270) and ammonia (B1221849). wikipedia.org This allows for the formation of stable metal complexes with varied geometries. The imidazole ring's electronic properties can be influenced by substituents, which in turn affects the stability and reactivity of the resulting metal complexes.
The nitrile group (-C≡N) also possesses a lone pair of electrons on the nitrogen atom, enabling it to act as a ligand. However, nitriles are generally considered weak σ-donors and can also exhibit π-acceptor properties through the π* orbitals of the C≡N triple bond. The coordination of the nitrile group to a metal center typically results in a shift of the C≡N stretching frequency in the infrared spectrum. The mode of coordination can be either end-on (linear M-N-C) or side-on (η²), with the end-on mode being more common.
In this compound, the imidazole nitrogen is expected to be the primary coordination site due to its stronger Lewis basicity compared to the nitrile nitrogen. The molecule can act as a monodentate ligand through the imidazole nitrogen. Bidentate or bridging coordination involving both the imidazole and nitrile groups is also possible, depending on the metal ion, its coordination preferences, and the reaction conditions. The flexibility of the acetonitrile (B52724) "arm" could allow for chelation, though the formation of a large chelate ring might be sterically demanding.
Table 1: Comparison of Ligand Properties
| Functional Group | Donor Atom | Hybridization | Donor Type | Coordination Tendency |
|---|---|---|---|---|
| Imidazole | Nitrogen (N-3) | sp² | Strong σ-donor | High |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of coordination compounds. A typical synthetic route involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Synthetic Approach: A solution of this compound in a solvent such as ethanol, methanol, or acetonitrile would be added to a solution of a metal salt (e.g., chlorides, nitrates, sulfates, or perchlorates of transition metals like Cu(II), Co(II), Ni(II), Zn(II), Fe(III), etc.). The reaction mixture is often stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar solvent. The solid product can then be isolated by filtration, washed, and dried.
Characterization Techniques: A suite of analytical and spectroscopic techniques is essential to confirm the formation and elucidate the structure of the metal complexes.
Elemental Analysis (C, H, N): Provides the empirical formula of the complex, which helps in determining the ligand-to-metal ratio.
Infrared (IR) Spectroscopy: This technique is crucial for identifying the coordination sites. A shift in the vibrational frequency of the C=N bond of the imidazole ring and the C≡N bond of the nitrile group upon complexation provides direct evidence of their involvement in coordination.
UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ion, which are sensitive to the coordination environment and geometry. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can reveal changes in the chemical shifts of the ligand's protons and carbons upon coordination, providing insights into the structure in solution.
Mass Spectrometry: This technique helps in determining the molecular weight of the complex and can provide information about its fragmentation pattern.
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a crystalline complex, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govmdpi.com
Structural Analysis of Coordination Geometries and Ligand Field Effects
The coordination geometry of metal complexes formed with this compound will depend on several factors, including the nature of the metal ion (its size, charge, and d-electron configuration), the ligand-to-metal ratio, and the presence of counter-ions or solvent molecules in the coordination sphere.
Potential Coordination Geometries: Based on the behavior of similar imidazole-containing ligands, several coordination geometries can be anticipated.
Octahedral: With a 1:2 metal-to-ligand ratio and two ancillary ligands (e.g., water or anions), or with a 1:6 ratio in the absence of other coordinating species, an octahedral geometry is common for many transition metals like Co(II), Ni(II), and Fe(III). rsc.org
Tetrahedral: This geometry is often observed for d¹⁰ ions like Zn(II) and Cd(II), as well as for some Co(II) complexes.
Square Planar: This geometry is characteristic of d⁸ ions such as Ni(II) (in certain ligand fields) and Pd(II).
For an octahedral complex, the d-orbitals split into two sets: the lower-energy t₂g orbitals and the higher-energy e_g orbitals. The energy difference between these sets is denoted as Δo. For a tetrahedral complex, the splitting is inverted, with e orbitals being lower in energy than t₂ orbitals, and the splitting (Δt) is smaller than in an octahedral field.
The position of the imidazole and nitrile ligands in the spectrochemical series will dictate the magnitude of the d-orbital splitting. A stronger ligand field will result in a larger Δ, leading to the absorption of higher-energy light and influencing the color of the complex.
Electronic and Magnetic Properties of Derived Complexes
The electronic and magnetic properties of metal complexes of this compound are a direct consequence of the metal ion's d-electron configuration and the ligand field environment.
Electronic Spectra: The UV-visible spectra of these complexes are expected to show two main types of electronic transitions:
Ligand-centered transitions: These are typically high-energy transitions (in the UV region) corresponding to π → π* and n → π* transitions within the aromatic rings of the ligand.
d-d transitions: For transition metal complexes with unpaired d-electrons, absorption of light in the visible region can promote an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy and number of these bands are characteristic of the metal ion and its coordination geometry. researchgate.net
Charge-transfer transitions: These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands, which are often more intense than d-d bands.
Magnetic Properties: The magnetic properties of the complexes depend on the number of unpaired electrons in the metal's d-orbitals. researchgate.net
Paramagnetism: Complexes with one or more unpaired electrons will be paramagnetic and will be attracted to a magnetic field. The magnetic moment (μ_eff) can be experimentally determined using techniques like the Gouy balance or a SQUID magnetometer. The spin-only magnetic moment can be calculated using the formula: μ_so = √[n(n+2)], where n is the number of unpaired electrons. Deviations from the spin-only value can provide information about spin-orbit coupling.
Diamagnetism: Complexes with no unpaired electrons (e.g., d¹⁰ ions like Zn(II) or low-spin d⁶ ions) will be diamagnetic and will be weakly repelled by a magnetic field.
The ligand field strength plays a crucial role in determining the spin state of the complex. For metal ions with d⁴ to d⁷ configurations in an octahedral field, both high-spin and low-spin configurations are possible. A strong ligand field will favor a low-spin state (maximum electron pairing in the t₂g orbitals), while a weak ligand field will result in a high-spin state (maximum number of unpaired electrons).
Table 2: Predicted Magnetic Properties for Octahedral Complexes
| Metal Ion | d-electron config. | High Spin (unpaired e⁻) | Low Spin (unpaired e⁻) | Expected Behavior |
|---|---|---|---|---|
| Mn(II) | d⁵ | 5 | 1 | Paramagnetic |
| Fe(II) | d⁶ | 4 | 0 | Paramagnetic (HS), Diamagnetic (LS) |
| Co(II) | d⁷ | 3 | 1 | Paramagnetic |
| Ni(II) | d⁸ | 2 | - | Paramagnetic |
| Cu(II) | d⁹ | 1 | - | Paramagnetic |
Catalytic Applications of Metal Complexes Containing the Compound
Metal complexes containing N-heterocyclic ligands, including imidazoles, are widely used as catalysts in a variety of organic transformations. nih.govnih.gov The metal center acts as a Lewis acid, activating substrates, while the ligand environment can be tuned to control the catalyst's activity and selectivity.
Potential Catalytic Activities:
Oxidation Reactions: Iron and copper complexes are known to catalyze the oxidation of various substrates, including alcohols and alkenes. The imidazole ligand can stabilize different oxidation states of the metal, facilitating the catalytic cycle.
Cross-Coupling Reactions: Palladium and nickel complexes with N-heterocyclic ligands are extensively used in C-C and C-N bond-forming reactions, such as the Suzuki, Heck, and Sonogashira couplings. The steric and electronic properties of the ligand can be modified to optimize the catalytic performance.
Polymerization: Transition metal complexes can act as catalysts for the polymerization of olefins. The ligand structure influences the properties of the resulting polymer.
Hydrosilylation: Iron complexes with imidazole-derived carbene ligands have shown activity in the hydrosilylation of aldehydes and ketones. nih.gov
The presence of both an imidazole and a nitrile group in this compound could lead to unique catalytic properties. The nitrile group, if not directly coordinated, could be involved in secondary interactions with the substrate or could be a site for further functionalization of the catalyst. The electronic communication between the imidazole and the phenylacetonitrile (B145931) moiety can also influence the electron density at the metal center, thereby modulating its catalytic activity. While specific catalytic applications of complexes with this particular ligand are not yet reported, the structural motifs suggest a promising area for future research in catalysis.
Derivatization, Structure Activity Relationship Sar Studies, and Scaffold Exploration
Rational Design of Analogs Based on Scaffold Modification
The rational design of analogs based on the 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile scaffold involves strategic modifications to optimize interactions with specific biological targets. nih.govnih.gov This process often begins with a "hit" compound identified through screening, which is then systematically altered in a "hit-to-lead" process to improve its properties. nih.gov A key strategy involves the hybridization of this privileged scaffold with other known pharmacophores to create novel chemical entities with tailored characteristics. rsc.org
One common modification involves altering the core heterocyclic system. For instance, the imidazole (B134444) ring can be replaced with or fused to other rings, such as a benzimidazole (B57391), to explore different binding pocket interactions. nih.govnih.gov In one study, the 2-phenyl-1H-benzo[d]imidazole scaffold was identified as an advantageous skeleton for designing inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10). nih.gov Analysis of the binding mode of a hit compound revealed that the 2-phenyl-1H-benzo[d]imidazole portion occupied the active pocket, forming a key hydrogen bond with the amino group of Gln165. nih.gov This understanding guided the synthesis of 44 derivatives to establish a structure-activity relationship. nih.gov
Table 1: Examples of Rational Scaffold Modification Strategies
| Original Scaffold Fragment | Modification Strategy | Resulting Analog Class | Targeted Application Goal | Reference |
|---|---|---|---|---|
| Imidazole | Fusion with a benzene (B151609) ring | 2-Phenyl-1H-benzo[d]imidazole derivatives | Enhance binding to 17β-HSD10 | nih.gov |
| Phenylacetonitrile (B145931) | Addition of a linker and a second heterocyclic group | 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile | Improve PqsR antagonism | nih.gov |
| Imidazole | Hybridization with a chromene moiety | 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazole derivatives | Develop anti-angiogenesis agents | rsc.org |
| Benzimidazole | Addition of an indazole group | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | Inhibit FMS-like tyrosine kinase 3 (FLT3) | nih.gov |
Exploration of Substituent Effects on Physicochemical Properties
The physicochemical properties of derivatives of the this compound scaffold are profoundly influenced by the nature and position of various substituents. mdpi.comnih.gov These properties, including lipophilicity, electronic distribution, and molecular conformation, are critical determinants of a molecule's behavior.
The incorporation of different functional groups can alter the electron density across the molecule. mdpi.com Electron-withdrawing groups (EWGs), such as halogens, and electron-donating groups (EDGs), like methyl (-CH3) or methoxy (B1213986) (-OCH3) groups, have opposing effects. mdpi.com For instance, adding EWGs can modify a compound's oral absorption and cell membrane permeability. mdpi.com Theoretical studies using molecular electrostatic potential (MEP) surfaces can visualize these electronic changes and help explain interactions with target proteins. mdpi.com In a series of 2-[(R-phenyl)amine]-1,4-naphthalenediones, it was observed that despite a nitrogen atom separating two ring systems, an intramolecular electronic transfer occurred, and the reduction potentials of the compounds varied linearly with the Hammett constants of the substituents. nih.gov
Lipophilicity is another key property modulated by substituents. In a study of phenyl-substituted alkylthioimidazole derivatives, a strict dependence of plasma protein binding on lipophilicity was observed. nih.gov By introducing carboxamide substituents onto the phenyl ring, researchers were able to lower protein binding compared to the parent compound without significantly losing receptor affinity. nih.gov This highlights the possibility of fine-tuning a specific physicochemical property through targeted substitution while maintaining a desired biological interaction.
The position of the substituent is also crucial. Studies on BODIPY dyes with pyrrole (B145914) and imidazole substituents showed that the position of the substituent influences the planarity of the molecule due to steric hindrance, which in turn affects its spectral characteristics. nih.gov Similarly, the degree of conjugation of a nitrogen lone pair with a quinone system was found to depend on both the position and the electronic effect of the substituent on an attached aniline (B41778) ring. nih.gov
Chemoinformatics and Combinatorial Library Design Strategies
Chemoinformatics and combinatorial chemistry are powerful tools for systematically exploring the chemical space around the this compound scaffold. nih.govnih.gov These strategies facilitate the creation of large, diverse libraries of related compounds for high-throughput screening. nih.gov
Combinatorial chemistry involves the systematic and repetitive linking of various "building blocks" to generate a large array of structurally diverse molecules. nih.gov This can be done in solution or on a solid phase, with methods like the "one-bead one-compound" (OBOC) technique allowing for the synthesis of massive libraries. nih.gov For a scaffold like this compound, a combinatorial approach might involve reacting a common intermediate, such as an amine or halide derivative of the core structure, with a diverse set of reagents (e.g., carboxylic acids, boronic acids) to rapidly generate a library of amides or biaryl derivatives.
Chemoinformatics complements this synthetic effort by providing methods for the rational design of these libraries. nih.gov This involves using computational tools to select building blocks that maximize the diversity or focus the library towards a specific target. Clustering methods, for example, can be used to group solvents or chemical fragments based on calculated molecular descriptors, ensuring a representative selection for screening or synthesis. nih.gov By analyzing the physicochemical properties of virtual compounds, chemoinformatics can help prioritize the synthesis of molecules with more drug-like characteristics.
Understanding Structure-Property Relationships for Targeted Applications
Understanding the relationship between a molecule's structure and its properties, particularly its binding affinity to specific macromolecules, is a central goal of medicinal chemistry. nih.govnih.gov For derivatives of this compound, this involves correlating specific structural features with the strength of interaction with a target protein.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By synthesizing a series of analogs with systematic variations and measuring their binding affinity, researchers can deduce which structural elements are critical for interaction. For example, in the development of 17β-HSD10 inhibitors, a SAR study of 44 benzo[d]imidazole derivatives was conducted. nih.gov The results, summarized in the table below, showed how modifications to the benzimidazole and phenyl rings affected inhibitory activity, measured by the inhibition rate (IR) at a fixed concentration.
Table 2: Structure-Property Relationship for 17β-HSD10 Inhibitors
| Compound | R1 (benzimidazole) | R2 (benzimidazole) | R3 (phenyl) | Inhibition Rate (%) at 5 μM | Reference |
|---|---|---|---|---|---|
| H1 | H | H | -NHCO-c-C5H9 | 54.85 ± 5.71 | nih.gov |
| 1 | CH3 | H | -NHCO-c-C5H9 | 63.53 ± 1.57 | nih.gov |
| 2 | CH3 | CH3 | -NHCO-c-C5H9 | 71.91 ± 1.63 | nih.gov |
| 3 | H | H | -NHCO-c-C6H11 | 67.93 ± 3.44 | nih.gov |
| 4 | H | H | -NHCO-t-Bu | 23.35 ± 1.55 | nih.gov |
| 33 | CH3 | CH3 | -NHCO-c-C6H11 | IC50 = 1.65 μM | nih.gov |
This table presents a selection of data to illustrate the SAR principle.
This data reveals that adding methyl groups at the R1 and R2 positions of the benzimidazole ring (compound 2 vs. H1) and using a cyclohexyl group at R3 (compound 3 vs. H1) generally increased binding affinity. In contrast, a bulky t-butyl group at R3 was detrimental to the interaction (compound 4). nih.gov
Quantitative Structure-Property Relationship (QSPR) models can further refine this understanding by creating mathematical equations that link physicochemical descriptors to properties like protein binding. nih.gov In a study of histamine (B1213489) H3-antagonists with a related phenyl-imidazole core, a QSPR model was derived that could account for the observed protein binding based on lipophilicity. nih.gov Such models are invaluable for predicting the properties of unsynthesized compounds.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a cornerstone of ligand-based design, focusing on the three-dimensional arrangement of essential chemical features required for a molecule to interact with a specific target. dovepress.comnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. dovepress.comsemanticscholar.org
This approach is particularly useful when the 3D structure of the target macromolecule is unknown. vensel.org By analyzing a set of known active ligands, a common feature pharmacophore model can be generated. nih.gov This model serves as a 3D query for virtual screening of large compound databases to identify novel scaffolds that match the required spatial arrangement of features. dovepress.comnih.gov
For imidazole-containing compounds, pharmacophore models can be developed based on their known interactions. vensel.org For instance, a model for a specific enzyme might include:
A hydrogen bond acceptor feature corresponding to one of the imidazole nitrogen atoms.
An aromatic ring feature for the phenyl group.
A hydrophobic feature that maps to a specific substituent.
These models can effectively screen databases to identify new compounds with potentially similar binding modes. researchgate.net The insights gained from pharmacophore modeling can guide the design of new derivatives with improved binding affinity by ensuring that new modifications align with the key interaction points defined in the model. nih.gov
Emerging Applications and Future Research Directions
Potential in Advanced Materials Science
The distinct electronic and structural features of 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile make it a compelling candidate for the development of novel functional materials. The imidazole (B134444) moiety is known for its electron-donating capabilities, thermal stability, and ability to coordinate with metals, while the nitrile group is a strong electron acceptor and can be involved in various chemical transformations.
Optoelectronics : Imidazole derivatives have garnered attention for their potential in optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs). researchgate.net The electronic properties of molecules containing the imidazole core can be tuned to achieve desired emission colors and enhance fluorescence quantum yields. researchgate.net Research on related structures, such as (Z)-3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-2-phenylacrylonitrile, has demonstrated that modifications to the imidazole scaffold can lead to materials with tunable light emission, making them suitable for use in OLEDs. researchgate.net The combination of the electron-donating imidazole and electron-withdrawing nitrile in this compound suggests the potential for intramolecular charge transfer (ICT) characteristics, which are highly desirable for creating advanced optoelectronic materials.
Sensors : The imidazole ring is a key component in various chemical sensors due to its ability to interact with analytes through hydrogen bonding and metal coordination. rsc.org For example, imidazole-based fluorescent probes have been developed for the highly selective and sensitive detection of heavy metal ions like Hg2+. rsc.org The nitrogen atoms in the imidazole ring can act as binding sites, and a change in the electronic environment upon binding can trigger a detectable optical or electrochemical response. The nitrile group can also influence the electronic properties and provides an additional site for potential interactions, suggesting that this compound could be a foundational structure for new colorimetric or fluorescent sensors.
Conductive Polymers : Conductive polymers are a class of organic materials with unique electrical properties. ekb.eg Polypyrrole, a well-known conductive polymer, shares structural similarities with imidazole. mdpi.commdpi.com Copolymers incorporating both imidazole and pyrrole (B145914) units have been synthesized, indicating the compatibility of the imidazole moiety within conductive polymer frameworks. mdpi.com The inherent conductivity of such polymers can be enhanced through doping. researchgate.net Given its aromatic and heterocyclic components, this compound could potentially be used as a monomer or a functional dopant to modify the properties of conductive polymers, tailoring their conductivity, stability, and processability for applications in electronics and energy storage. mdpi.comresearchgate.net
| Application Area | Key Functional Groups | Potential Role of this compound | Relevant Research Findings |
|---|---|---|---|
| Optoelectronics (OLEDs) | Imidazole, Phenyl, Nitrile | As an emissive layer material or host, leveraging potential intramolecular charge transfer (ICT) properties. | Related imidazole derivatives exhibit tunable fluorescence and have been successfully integrated into OLED devices. researchgate.net |
| Chemical Sensors | Imidazole (N-atoms) | As a core structure for fluorescent or colorimetric probes for detecting metal ions or other analytes. | Imidazole-based sensors show high selectivity for detecting ions like Hg2+ through coordination. rsc.org |
| Conductive Polymers | Imidazole, Phenyl | As a functional monomer or dopant to create or modify conductive polymers with tailored properties. | Copolymers of imidazole and pyrrole have been synthesized electrochemically, demonstrating the utility of imidazole in conductive materials. mdpi.com |
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. nih.gov The formation of organized structures through self-assembly is a cornerstone of this field. rsc.org The molecular structure of this compound contains several features that make it an excellent building block, or "tecton," for designing self-assembling systems.
The key interactions that this molecule can participate in include:
Hydrogen Bonding : The N-H group of the imidazole ring can act as a hydrogen bond donor, while the other nitrogen atom can act as an acceptor. nih.gov
π-π Stacking : The phenyl and imidazole rings are aromatic and can engage in π-π stacking interactions, which are crucial for the organization of many supramolecular architectures.
Coordination Chemistry : The nitrogen atoms of the imidazole ring are effective ligands for coordinating with metal ions, enabling the construction of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net
These non-covalent forces can guide the spontaneous organization of the molecules into well-defined, higher-order structures such as films, gels, and liquid crystals. nih.gov The ability to control the self-assembly process by modifying molecular design is a central goal of supramolecular chemistry. chemrxiv.org Therefore, this compound represents a versatile platform for exploring new supramolecular materials where the interplay of hydrogen bonding, π-π stacking, and metal coordination can be exploited to create functional systems.
Green Chemistry Applications and Sustainable Chemical Processes
Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.com The principles of green chemistry can be applied to both the synthesis and the application of this compound.
Future research could focus on:
Sustainable Synthesis : Developing synthetic routes that utilize greener solvents, reduce the number of steps, and employ catalysts that are recyclable and less toxic. rsc.orgchemicaljournals.com For instance, moving away from traditional organic solvents towards water or bio-based solvents, and using catalytic rather than stoichiometric reagents, aligns with green chemistry principles. rsc.org
Atom Economy : Designing syntheses that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use as a Catalyst or Ligand : The compound itself, particularly due to its imidazole moiety, could serve as a ligand in catalytic systems for various organic transformations. Developing catalytic applications in environmentally benign solvents like water would be a significant contribution to sustainable chemistry.
The adoption of green chemistry principles not only minimizes environmental impact but also often leads to more efficient and cost-effective industrial processes. rroij.com
| Green Chemistry Principle | Application to this compound |
|---|---|
| Prevention of Waste | Developing high-yield, low-waste synthetic pathways. |
| Catalysis | Using catalytic reagents in synthesis and exploring the compound's potential as a ligand in catalysis. |
| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or ionic liquids in synthesis and processing. rsc.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |
Computational Design of Next-Generation Imidazole-Nitrile Systems with Enhanced Properties
Computational chemistry provides powerful tools for predicting the properties of molecules and designing new ones with specific functions, often reducing the need for extensive trial-and-error laboratory work. mdpi.com For imidazole-nitrile systems like this compound, computational methods can be employed to:
Predict Electronic and Optical Properties : Using techniques like Density Functional Theory (DFT), researchers can calculate the HOMO-LUMO energy gap, which is crucial for predicting a molecule's electronic behavior and its potential in optoelectronic applications. mdpi.com
Simulate Self-Assembly : Molecular dynamics (MD) simulations can model how molecules interact and organize over time, providing insights into the formation of supramolecular structures.
Design Novel Derivatives : By systematically modifying the structure of the parent molecule in silico (e.g., by adding different substituents), it is possible to screen for new compounds with enhanced properties, such as improved stability, higher fluorescence, or stronger binding affinity for a specific target. nih.gov
This computational-first approach can accelerate the discovery and development of next-generation materials based on the imidazole-nitrile scaffold, guiding synthetic efforts toward the most promising candidates. nih.gov
Integration into Multidisciplinary Research Platforms for Chemical Biology
In chemical biology, small molecules are used as "tool compounds" to probe and understand complex biological systems. researchgate.net While many imidazole derivatives are developed as therapeutics, the instruction here is to focus on their role as research tools. The structure of this compound contains a well-known pharmacophore (the imidazole ring) that can interact with various biological targets, such as enzymes and receptors.
As a tool compound, it or its derivatives could be used to:
Develop Chemical Probes : By attaching a fluorescent tag or a reactive group, the molecule could be transformed into a probe to visualize biological processes or identify protein binding partners.
Serve as a Scaffold for Libraries : The molecule can act as a starting point for creating a library of related compounds. Screening this library against biological targets could identify potent and selective modulators of specific proteins or pathways, helping to elucidate their function.
Investigate Enzyme Mechanisms : The nitrile group can sometimes act as a "warhead" that covalently interacts with active sites in certain enzymes, making it a useful tool for studying enzyme function and inhibition.
The goal in this context is not to cure a disease but to generate knowledge about biological mechanisms, with this compound serving as a versatile molecular instrument for exploration. researchgate.net
Q & A
Q. What are the standard synthetic routes for 2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in related imidazole-containing structures, tetrakis[4-(1H-imidazol-1-yl)phenyl]methane reacts with chloromethyl benzene derivatives in anhydrous acetonitrile at 80°C for 72 hours to form polymeric frameworks . Critical parameters include solvent choice (e.g., acetonitrile for polar aprotic conditions), temperature (80–100°C), and stoichiometric ratios of reactants. Catalysts like piperidine may accelerate condensation steps, as seen in the synthesis of structurally similar acrylonitrile derivatives .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Identifies proton environments (e.g., imidazole protons at δ 7.5–8.5 ppm) and nitrile carbon signals (δ ~115 ppm) .
- IR Spectroscopy : Confirms nitrile (C≡N) stretching vibrations (~2200 cm⁻¹) and imidazole ring vibrations (1600–1450 cm⁻¹) .
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths (e.g., C≡N: ~1.14 Å) and dihedral angles between the imidazole and phenyl rings. Hydrogen atoms are often geometrically idealized during refinement using SHELX .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., hydrogen placement, twinning) be addressed using SHELX?
SHELX software is robust for small-molecule refinement but requires careful handling of hydrogen atoms. For this compound derivatives, hydrogen atoms are typically placed in idealized positions (C–H = 0.93 Å) with isotropic displacement parameters (Uiso = 1.2 Ueq of parent atoms) . For twinned crystals, SHELXL’s TWIN/BASF commands can model twin domains. High-resolution data (>0.8 Å) improves refinement accuracy, while low-resolution data may necessitate constraints .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Discrepancies may arise from dynamic effects (e.g., solvent interactions in NMR vs. static crystal structures). For example, nitrile groups in solution may exhibit rotational freedom not observed in SCXRD. Cross-validate using:
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with crystallographic bond lengths .
- Variable-Temperature NMR : Detect conformational flexibility in solution .
Q. What computational methods predict the reactivity of this compound in drug discovery?
- Docking Studies : Screen against targets like monoamine oxidase (MAO) using AutoDock Vina. For example, imidazole-acetonitrile derivatives show MAO-B inhibition (IC50 < 10 µM) via π-π stacking with flavin adenine dinucleotide (FAD) .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in biological environments .
Q. How is this compound utilized in coordination polymer design?
The nitrile and imidazole moieties act as ligands for metal coordination. For instance, cadmium(II) chloride forms 1D polymers with 4-(bis(4-(1H-imidazol-1-yl)phenyl)amino)benzonitrile (BIPAB), characterized by SCXRD and luminescence studies. The nitrile group’s weak coordination allows for flexible framework tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
